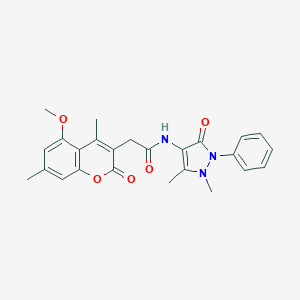![molecular formula C23H35N3O4S2 B258006 N-[1-(1-azepanylcarbonyl)-3-(methylsulfanyl)propyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide](/img/structure/B258006.png)
N-[1-(1-azepanylcarbonyl)-3-(methylsulfanyl)propyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(1-azepanylcarbonyl)-3-(methylsulfanyl)propyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide (AMPP) is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of N-[1-(1-azepanylcarbonyl)-3-(methylsulfanyl)propyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide is not fully understood. However, it has been suggested that it acts as an agonist of the mu-opioid receptor, which is involved in pain perception and modulation. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in tumor growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to produce potent analgesic effects in animal models, without causing significant side effects such as respiratory depression or addiction. Moreover, it has been found to exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[1-(1-azepanylcarbonyl)-3-(methylsulfanyl)propyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide in lab experiments is its potent analgesic effects, which can be useful in studying pain perception and modulation. Moreover, its antitumor activity makes it a potential candidate for the development of new anticancer drugs. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
Direcciones Futuras
There are several future directions for research on N-[1-(1-azepanylcarbonyl)-3-(methylsulfanyl)propyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide. One potential area of investigation is the development of new pain medications based on its potent analgesic effects. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy. Moreover, the development of more efficient and cost-effective synthesis methods for this compound could facilitate its use in lab experiments and clinical trials.
Conclusion:
In conclusion, this compound is a novel compound that has shown potential applications in various scientific fields. Its potent analgesic effects and antitumor activity make it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Métodos De Síntesis
N-[1-(1-azepanylcarbonyl)-3-(methylsulfanyl)propyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide is synthesized through a multistep process that involves the reaction of piperidine with 1-azepanecarboxylic acid, followed by the addition of thiol and phenylsulfonyl chloride. The final product is obtained through purification and crystallization. This method has been optimized to yield high purity and high yield of this compound.
Aplicaciones Científicas De Investigación
N-[1-(1-azepanylcarbonyl)-3-(methylsulfanyl)propyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide has been extensively studied in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit potent analgesic effects in animal models, making it a potential candidate for the development of new pain medications. Moreover, this compound has demonstrated antitumor activity and has been investigated as a potential anticancer agent.
Propiedades
Fórmula molecular |
C23H35N3O4S2 |
|---|---|
Peso molecular |
481.7 g/mol |
Nombre IUPAC |
N-[(2S)-1-(azepan-1-yl)-4-methylsulfanyl-1-oxobutan-2-yl]-1-(benzenesulfonyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C23H35N3O4S2/c1-31-18-13-21(23(28)25-14-7-2-3-8-15-25)24-22(27)19-11-16-26(17-12-19)32(29,30)20-9-5-4-6-10-20/h4-6,9-10,19,21H,2-3,7-8,11-18H2,1H3,(H,24,27)/t21-/m0/s1 |
Clave InChI |
LFMSEUMCRXFRAN-NRFANRHFSA-N |
SMILES isomérico |
CSCC[C@@H](C(=O)N1CCCCCC1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
SMILES |
CSCCC(C(=O)N1CCCCCC1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
SMILES canónico |
CSCCC(C(=O)N1CCCCCC1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-hydroxy-1-phenylethyl)-3-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}propanamide](/img/structure/B257923.png)
![2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide](/img/structure/B257924.png)
![N-{[5-(3,4-dichlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-2-thiophenecarboxamide](/img/structure/B257948.png)
![N-[4-(2-chlorophenyl)-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)butyl]-N-[2-(4-morpholinyl)ethyl]amine](/img/structure/B257951.png)
![5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B257958.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)-2-thiophenecarboxamide](/img/structure/B257959.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-1-naphthamide](/img/structure/B257962.png)
![N-cyclohexyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B257977.png)

![N-[4-(4-(4-methoxyphenyl)-2-oxo-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)phenyl]acetamide](/img/structure/B257983.png)
![4-phenyl-9-(3-pyridinylmethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B257986.png)
![2-[2-(Dimethylamino)ethyl]-6-methoxy-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257989.png)
![N-(2-oxo-2-{4-[(4-oxo-1-piperidinyl)carbonyl]-1-piperidinyl}ethyl)benzamide](/img/structure/B257992.png)
![2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide](/img/structure/B257993.png)